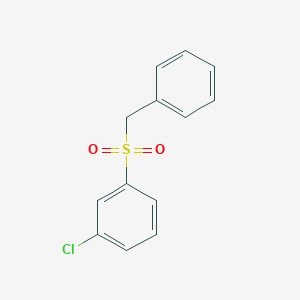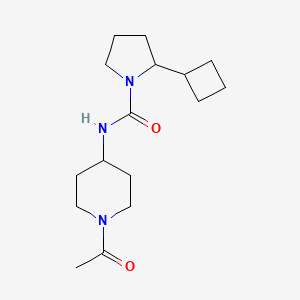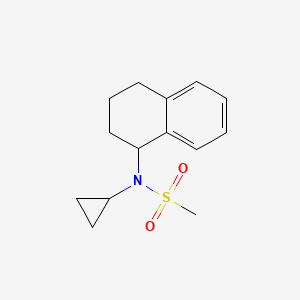
1-Benzylsulfonyl-3-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzylsulfonyl-3-chlorobenzene is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a benzylsulfonyl group and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzylsulfonyl-3-chlorobenzene can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or distillation to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzylsulfonyl-3-chlorobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by various nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation Reactions: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form benzylsulfonyl derivatives with different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide (NaNH2) and potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: Products include various substituted benzylsulfonyl derivatives.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include reduced benzylsulfonyl derivatives.
Applications De Recherche Scientifique
1-Benzylsulfonyl-3-chlorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Benzylsulfonyl-3-chlorobenzene involves its interaction with specific molecular targets. The benzylsulfonyl group can interact with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorine atom can also participate in halogen bonding, influencing the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Benzenesulfonyl Chloride: Similar in structure but lacks the benzyl group.
Benzyl Chloride: Similar in structure but lacks the sulfonyl group.
Chlorobenzene: Similar in structure but lacks the benzylsulfonyl group.
Uniqueness: 1-Benzylsulfonyl-3-chlorobenzene is unique due to the presence of both the benzylsulfonyl group and the chlorine atom, which confer distinct chemical properties and reactivity
Propriétés
IUPAC Name |
1-benzylsulfonyl-3-chlorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2S/c14-12-7-4-8-13(9-12)17(15,16)10-11-5-2-1-3-6-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPDPGPJCNVJLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3,5-difluorophenyl)-[3-(1H-pyrazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7597334.png)
![N-[2-[[2-methyl-2-[3-(trifluoromethyl)phenyl]propanoyl]amino]ethyl]cyclopropanecarboxamide](/img/structure/B7597340.png)
![3-Azaspiro[5.5]undecan-3-yl(pyrazin-2-yl)methanone](/img/structure/B7597344.png)
![1-[(2S)-2-(pyrrolidine-1-carbonyl)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B7597345.png)
![3,5-dimethylspiro[1H-quinazoline-2,4'-oxane]-4-one](/img/structure/B7597351.png)
![3-(3-Azaspiro[5.5]undecane-3-carbonyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7597364.png)
![3-Azaspiro[5.5]undecan-3-yl([1,2,4]triazolo[4,3-a]pyridin-6-yl)methanone](/img/structure/B7597369.png)

![1-Benzyl-3-[(2-hydroxyphenyl)methylamino]pyrrolidin-2-one](/img/structure/B7597379.png)
![5-[(2-Methylphenyl)methyl]furo[3,2-c]pyridin-4-one](/img/structure/B7597384.png)


![3-(1-Methylimidazol-4-yl)sulfonyl-3-azaspiro[5.5]undecane](/img/structure/B7597422.png)
![N-[(4-methoxy-3,5-dimethylphenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7597425.png)
